molecular formula C14H14N2O B3016062 1-ethyl-N-prop-2-ynylindole-3-carboxamide CAS No. 1240846-78-9

1-ethyl-N-prop-2-ynylindole-3-carboxamide

Cat. No.: B3016062
CAS No.: 1240846-78-9
M. Wt: 226.279
InChI Key: AXZQGGBLVHSTNW-UHFFFAOYSA-N
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Description

1-Ethyl-N-prop-2-ynylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological and pharmacological activities. This particular compound is characterized by the presence of an indole core substituted with an ethyl group at the 1-position, a prop-2-ynyl group at the nitrogen atom, and a carboxamide group at the 3-position.

Preparation Methods

The synthesis of 1-ethyl-N-prop-2-ynylindole-3-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. The reaction typically involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring .

For the specific synthesis of this compound, the following steps can be employed:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-N-prop-2-ynylindole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, dichloromethane), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed but generally include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-ethyl-N-prop-2-ynylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to modulate various biological processes by binding to receptors, enzymes, and other proteins. For example, they can inhibit protein kinases, tubulin, and the p53 pathway, which are critical in regulating cell growth, division, and apoptosis . The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

1-Ethyl-N-prop-2-ynylindole-3-carboxamide can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-N-prop-2-ynylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-9-15-14(17)12-10-16(4-2)13-8-6-5-7-11(12)13/h1,5-8,10H,4,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQGGBLVHSTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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